2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid molecular structure and weight
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid molecular structure and weight
An In-Depth Technical Guide to 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid: A Key Building Block for Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a transformative modality, capable of addressing previously "undruggable" targets. This is primarily achieved through the design of heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] The modular synthesis of these complex molecules relies on a robust toolkit of chemical intermediates known as "building blocks." This guide provides a detailed technical overview of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, a key exemplar of such a building block, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, its strategic role in the synthesis of protein degraders, and a detailed experimental workflow for its incorporation into advanced molecular architectures.
Molecular Structure and Physicochemical Properties
A thorough understanding of a building block's fundamental characteristics is paramount for its effective application in complex multi-step syntheses. 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is a bi-aryl carboxylic acid featuring a fluorinated benzene ring linked to a methoxypyridine moiety. These structural features are not arbitrary; the fluorination can enhance metabolic stability and binding interactions, while the carboxylic acid serves as a critical chemical handle for conjugation.
Key Identifiers and Properties
The essential physicochemical data for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid are summarized below. This information is critical for reaction planning, characterization, and ensuring purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀FNO₃ | [3] |
| Molecular Weight | 247.22 g/mol | [4][5] |
| CAS Number | 370864-61-2 | [3] |
| IUPAC Name | 2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |
| Classification | Protein Degrader Building Block | [3] |
| Physical Form | White to off-white solid (typical) | |
| Storage | Room temperature, in a dry, well-sealed container | [3] |
Strategic Importance in Targeted Protein Degradation
The classification of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid as a "Protein Degrader Building Block" situates it at the forefront of modern medicinal chemistry.[3] Its utility is best understood within the context of the PROTAC mechanism.
The PROTAC Mechanism: A Primer
PROTACs are bifunctional molecules designed to induce the degradation of a target Protein of Interest (POI). They consist of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[4][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[1][7] This event-driven, catalytic mechanism allows for sustained target knockdown with potentially lower doses compared to traditional inhibitors.[2]
Role as a Synthetic Intermediate
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid serves as a precursor or fragment for one of the key recognition moieties in a PROTAC. Its carboxylic acid group is an ideal anchor point for covalent attachment to a linker, which in turn is connected to the second ligand. The bi-aryl core structure is a common motif in pharmacologically active molecules, providing a rigid scaffold that can be oriented to achieve optimal binding with a target protein. While not definitively a ligand for a specific E3 ligase or POI on its own, its structure is representative of fragments used to build such ligands.
The workflow for constructing a PROTAC often involves the modular connection of these building blocks. The diagram below illustrates the conceptual flow of using a building block like the topic compound in a PROTAC synthesis.
Caption: Conceptual workflow for PROTAC synthesis using a carboxylic acid building block.
Experimental Protocol: Amide Coupling for Linker Attachment
The following protocol provides a detailed, self-validating methodology for conjugating 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid to an amine-terminated linker, a foundational step in PROTAC synthesis.[8][9]
Rationale and Causality
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Reaction: Standard amide coupling. This reaction is chosen for its high efficiency, reliability, and the chemical stability of the resulting amide bond, which is crucial for a therapeutic agent.
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Reagents:
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HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is preferred for its rapid reaction times and minimal side products.
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DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the acidic species generated during the reaction, maintaining an optimal pH and preventing unwanted side reactions.
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DMF (Dimethylformamide): A polar aprotic solvent chosen for its excellent ability to dissolve all reactants and facilitate the reaction.
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Step-by-Step Methodology
Objective: To synthesize the amide conjugate between 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid and a representative amine-linker (e.g., Boc-amino-PEG2-amine).
Materials:
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2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq)
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Boc-amino-PEG2-amine (1.1 eq)
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HATU (1.2 eq)
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DIPEA (3.0 eq)
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Anhydrous DMF
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Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
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TLC plates (Silica gel 60 F254)
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LC-MS (Liquid Chromatography-Mass Spectrometry) for reaction monitoring
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Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄ for workup
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid (1.0 eq). Dissolve it in anhydrous DMF.
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Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient conversion of the carboxylic acid to its activated ester form.
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Coupling: Add the amine-linker (1.1 eq), dissolved in a small amount of anhydrous DMF, dropwise to the activated acid mixture.
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Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, higher molecular weight spot/peak corresponding to the product indicates a successful reaction. The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is more than just a chemical reagent; it is an enabling tool for the advancement of targeted protein degradation. Its well-defined structure, featuring key functional groups for conjugation and potential bioactivity, makes it an invaluable asset for constructing libraries of novel PROTACs. As researchers continue to explore the vast therapeutic potential of TPD for cancer, neurodegenerative disorders, and infectious diseases, the demand for sophisticated, high-quality building blocks like this will only intensify. The methodologies and principles outlined in this guide provide a solid foundation for scientists to leverage this and similar molecules in their quest to develop the next generation of transformative medicines.
References
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2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, min 96%, 1 gram. [Link]
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Ciulli, A. et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
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Ciulli, A. et al. PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. [Link]
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Henning, N. J. et al. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Hematology & Oncology. [Link]
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Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne. [Link]
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Sun, N. et al. Recent advances in targeted protein degraders as potential therapeutic agents. Signal Transduction and Targeted Therapy. [Link]
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Vazquez, Y. et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. [Link]
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Henning, N. J. et al. (PDF) Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. ResearchGate. [Link]
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Pettersson, M. & Crews, C. M. Targeted protein degradation: current and future challenges. FEBS Letters. [Link]
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Al-Karaki, M. et al. (PDF) Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. ResearchGate. [Link]
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Al-Karaki, M. et al. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Journal of Controlled Release. [Link]
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Tinworth, C. P. et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. [Link]
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